molecular formula C10H15Cl2N3 B1340922 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride CAS No. 88765-77-9

3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B1340922
CAS No.: 88765-77-9
M. Wt: 248.15 g/mol
InChI Key: FKTASQBFLHXILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound is characterized by the presence of a benzimidazole ring fused to a propan-1-amine group, and it is commonly used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride typically involves the reaction of o-phenylenediamine with a suitable carboxylic acid or its derivatives under dehydrating conditions. One common method involves the use of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester as the dehydrating agent to facilitate the formation of the benzimidazole ring . The resulting benzimidazole derivative is then reacted with 3-chloropropan-1-amine to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzimidazol-2-yl)propan-1-amine dihydrochloride is unique due to its specific structure, which combines the benzimidazole ring with a propan-1-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTASQBFLHXILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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